5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group. This compound is of significant interest due to its potential biological and pharmacological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 4-chlorobenzaldehyde with barbituric acid under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes. By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 6,6’-Diamino-1,1’,3,3’-tetramethyl-5,5’-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
- Pyrimido[4,5-d]pyrimidine analogs
Uniqueness
5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct biological activities compared to other pyrimidine derivatives .
Properties
CAS No. |
42485-29-0 |
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Molecular Formula |
C11H8ClN3O2 |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methylideneamino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8ClN3O2/c12-8-3-1-7(2-4-8)5-13-9-6-14-11(17)15-10(9)16/h1-6H,(H2,14,15,16,17) |
InChI Key |
XBHOUNODMZZTMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CNC(=O)NC2=O)Cl |
Origin of Product |
United States |
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